N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidinone derivative featuring a 3,4-dimethoxybenzamide moiety at the 5-position and a butylthio substituent at the 2-position of the pyrimidinone core. Its synthesis typically involves nucleophilic substitution reactions, where a bromo intermediate is displaced by a thiol-containing nucleophile (e.g., butylthiol) under basic conditions .
Properties
IUPAC Name |
N-(4-amino-2-butylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-5-8-26-17-20-14(18)13(16(23)21-17)19-15(22)10-6-7-11(24-2)12(9-10)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,19,22)(H3,18,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHWKYCEKNDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes with thiourea under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the butylthio and amino groups. The final step involves the coupling of the functionalized pyrimidine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 2: Physicochemical and Functional Properties
| Compound Name | LogP* (Predicted) | Solubility (Predicted) | Reported Activity |
|---|---|---|---|
| Target Compound | Moderate (~2.5) | Low | N/A |
| VII | High (~3.8) | Very low | Antiparasitic (broad-spectrum) |
| IX | Moderate (~2.0) | Moderate | Antimicrobial |
| 19 | High (~3.5) | Low | Antiparasitic |
| 26 | Moderate (~2.7) | Low | Antiparasitic (high efficacy) |
*LogP values estimated using substituent contributions.
Key Observations:
- Lipophilicity Trends: Alkylthio chain length directly correlates with LogP. The butylthio group in the target compound and compound 26 provides intermediate lipophilicity, balancing cellular uptake and solubility .
- Biological Implications: Sulfonamide-containing analogs (e.g., VII, 19, 26) exhibit antiparasitic activity, likely due to sulfonamide’s role in inhibiting folate biosynthesis or binding parasitic enzymes . The target compound’s dimethoxybenzamide group may target different pathways, though this requires experimental validation.
Mechanistic and Functional Insights
- Sulfonamide vs. Benzamide Moieties: Sulfonamide groups (e.g., in VII, IX) are strong hydrogen-bond acceptors, enhancing interactions with polar enzyme active sites. In contrast, the 3,4-dimethoxybenzamide group in the target compound may engage in π-π stacking or hydrophobic interactions, favoring targets with aromatic pockets .
Biological Activity
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 364.42 g/mol
The presence of a butylthio group and a dimethoxybenzamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in various diseases. The compound has shown the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.
Enzyme Inhibition
One of the primary areas of research focuses on the compound's inhibitory effects on specific enzymes. For instance:
-
Butyrylcholinesterase (BuChE) : The compound has demonstrated potency as a BuChE inhibitor, which is significant in the context of Alzheimer's disease. Inhibitors of BuChE can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Compound IC50 (µM) Selectivity Index This compound TBD TBD
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Similar derivatives have been tested against various cancer cell lines, showing varying degrees of antiproliferative activity. For example:
-
Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
Cell Line IC50 (µM) Mode of Action MCF-7 TBD Induction of apoptosis HeLa TBD Cell cycle arrest A549 TBD Microtubule disruption
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound likely binds to the active site of BuChE through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Neuroprotective Effects : A study demonstrated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis.
- Anticancer Efficacy in Vivo : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
